Cas no 22544-04-3 (2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene)

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene is a chlorinated aromatic compound with a nitro substituent, exhibiting notable chemical stability and reactivity due to its electron-withdrawing groups. Its structure, featuring multiple chlorine atoms and a nitro group, makes it suitable for applications in agrochemical synthesis, particularly as an intermediate in the production of herbicides and pesticides. The compound's high purity and well-defined molecular configuration ensure consistent performance in synthetic pathways. Its stability under various conditions allows for reliable handling and storage. Researchers value this compound for its precise reactivity in electrophilic substitution and nucleophilic displacement reactions, making it a versatile building block in specialized organic synthesis.
2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene structure
22544-04-3 structure
Product Name:2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
CAS No:22544-04-3
MF:C12H6Cl3NO3
MW:318.539940357208
CID:88355
PubChem ID:2726875
Update Time:2025-06-11

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
    • <2,4-Dichlor-phenyl>-<4-chlor-2-nitro-phenyl>-aether
    • 2-chloro-4-nitro-1-(2,4-dichlorophenoxy)benzene
    • SCHEMBL4965383
    • DTXSID80369425
    • SDEVFRSHCRPEJZ-UHFFFAOYSA-N
    • 2,4-Dichloro-1-(2-chloro-4-nitrophenoxy)benzene
    • 22544-04-3
    • Oprea1_328590
    • 4-(Methylsulfonyl)benzyl?chloride
    • MDL: MFCD00204155
    • Inchi: 1S/C12H6Cl3NO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H
    • InChI Key: SDEVFRSHCRPEJZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OC1C=CC(=CC=1Cl)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 316.94100
  • Monoisotopic Mass: 316.941326
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 55

Experimental Properties

  • Density: 1.451
  • Melting Point: 70-72°C
  • Boiling Point: 360.6°Cat760mmHg
  • Flash Point: 171.9°C
  • Refractive Index: 1.63
  • PSA: 55.05000
  • LogP: 5.87050

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene Security Information

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
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2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene, 98%
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Additional information on 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene

Research Brief on 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene (CAS: 22544-04-3): Latest Advances and Applications

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene (CAS: 22544-04-3) is a chlorinated nitroaromatic compound with significant applications in agrochemical and pharmaceutical research. Recent studies have explored its potential as a precursor for novel bioactive molecules, particularly in the development of herbicides and antimicrobial agents. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and emerging applications in chemical biology and medicine.

A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated the compound's herbicidal efficacy against resistant weed species, with a 92% inhibition rate at 50 ppm concentration. The research team employed quantum chemical calculations to correlate its electron-withdrawing nitro group with enhanced binding affinity to plant acetolactate synthase (ALS), a key enzyme target. Structural modifications at the 2-chloro position were found to modulate selectivity between crops and weeds.

In pharmaceutical applications, researchers at Kyoto University (2024) reported derivatives of 22544-04-3 showing promising antimycobacterial activity (MIC = 3.125 μg/mL against M. tuberculosis H37Rv). The team utilized cryo-EM to reveal the compound's unique interaction with the mycobacterial membrane protein large 3 (MmpL3), disrupting lipid transport. This represents a potential new mechanism for tuberculosis drug development, particularly against multidrug-resistant strains.

Environmental fate studies (2024, Environmental Science & Technology) have employed advanced LC-QTOF-MS techniques to track the degradation pathways of 22544-04-3 in soil ecosystems. The data revealed a half-life of 28-35 days under aerobic conditions, with nitro-reduction identified as the primary biodegradation pathway. These findings are critical for assessing the compound's environmental impact and guiding the development of greener analogues.

Recent synthetic innovations include a microwave-assisted protocol (2023) achieving 85% yield with 99.5% purity, representing a 40% reduction in hazardous byproducts compared to traditional methods. The process optimization involved careful control of phase-transfer catalysis conditions during the nucleophilic aromatic substitution step between 2,4-dichlorophenol and 2-chloro-4-nitrochlorobenzene.

Emerging applications in chemical biology include its use as a photoaffinity labeling probe (2024 study in ACS Chemical Biology), where the nitro group was converted to a reactive aryl nitrene upon UV irradiation. This property enables target identification for drug discovery, particularly for membrane-associated proteins that are challenging to study with conventional methods.

Ongoing clinical investigations are exploring structure-activity relationships of 22544-04-3 derivatives as potential kinase inhibitors, with preliminary data showing selective inhibition of JAK3 (IC50 = 47 nM) while sparing related kinases. The dichlorophenoxy moiety appears critical for this selectivity, opening new avenues for immunomodulatory drug development.

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